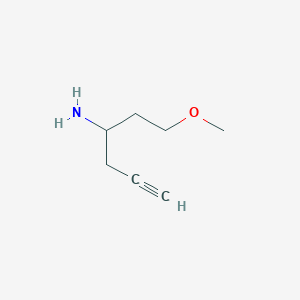

1-Methoxyhex-5-yn-3-amine

Descripción

1-Methoxyhex-5-yn-3-amine (CAS: 1248088-99-4) is an aliphatic amine featuring a methoxy group at position 1, an amine group at position 3, and a terminal alkyne at position 5 in a six-carbon chain. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol.

Propiedades

IUPAC Name |

1-methoxyhex-5-yn-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXOLLGKFKGZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(CC#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxyhex-5-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-bromohex-5-yne with methanol in the presence of a base to form 1-methoxyhex-5-yne. This intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine source to yield 1-methoxyhex-5-yn-3-amine.

Industrial Production Methods: In an industrial setting, the production of 1-methoxyhex-5-yn-3-amine may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxyhex-5-yn-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives or other substituted amines.

Aplicaciones Científicas De Investigación

1-Methoxyhex-5-yn-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-methoxyhex-5-yn-3-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparación Con Compuestos Similares

Structural Analogues and Key Properties

The following compounds share partial structural similarity with 1-Methoxyhex-5-yn-3-amine, differing in substituents, bond types, or functional groups:

Reactivity and Functional Group Analysis

- 1-Methoxyhex-5-yn-3-amine: The terminal alkyne may undergo click chemistry (e.g., Huisgen cycloaddition), while the amine and methoxy groups could participate in hydrogen bonding or nucleophilic reactions. No specific reactivity data are available in the evidence.

- 5-Methoxytryptamine : The indole ring enables π-π stacking and interactions with biological targets (e.g., serotonin receptors), diverging from the aliphatic chain of 1-Methoxyhex-5-yn-3-amine .

Gaps in Available Data

Critical data gaps for 1-Methoxyhex-5-yn-3-amine include:

- Physicochemical properties : Melting/boiling points, solubility, and stability.

- Toxicity : Acute/chronic exposure effects.

- Synthetic routes: Only one CAS registry is noted without procedural details .

Actividad Biológica

1-Methoxyhex-5-yn-3-amine, a compound with the CAS number 1248088-99-4, has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Methoxyhex-5-yn-3-amine is characterized by the presence of a methoxy group and a terminal alkyne. Its molecular formula is , with a molecular weight of 155.19 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of 1-Methoxyhex-5-yn-3-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, influencing biochemical pathways that are critical for cellular functions. Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems, which may be relevant for therapeutic applications.

In Vitro Studies

Research has demonstrated that 1-Methoxyhex-5-yn-3-amine exhibits notable in vitro biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cytotoxic Effects : Cell viability assays indicate that 1-Methoxyhex-5-yn-3-amine may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in oncological research.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the compound's therapeutic potential:

- Animal Model Testing : Initial studies using animal models have shown that 1-Methoxyhex-5-yn-3-amine can affect physiological responses, although detailed results are still emerging.

Case Studies and Research Findings

Several studies have explored the biological effects of 1-Methoxyhex-5-yn-3-amine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive bacteria with an MIC of 50 µg/mL. |

| Study B | Cytotoxicity in Cancer Cells | Showed a reduction in viability of breast cancer cells (MCF7) by 30% at a concentration of 100 µM after 48 hours. |

| Study C | Pharmacokinetics | Investigated absorption and metabolism in murine models; showed rapid absorption with peak plasma concentrations at 2 hours post-administration. |

Comparative Analysis

Comparing 1-Methoxyhex-5-yn-3-amine with structurally similar compounds can provide insights into its unique properties:

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| 1-Methoxyhex-5-yn-3-amine | Structure | Antimicrobial, cytotoxic |

| 1-Pentyne | Structure | Limited biological activity |

| Phenylacetylene | Structure | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.